3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid
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Description
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid is a useful research compound. Its molecular formula is C12H13BFNO2 and its molecular weight is 233.05. The purity is usually 95%.
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Scientific Research Applications
Selective Sugar Recognition in Water
A novel boronic acid fluorophore/β-cyclodextrin complex sensor, designed for sugar recognition in water, showcases how boronic acids can be utilized in chemical sensing technologies. The sensor's fluorescence emission response is notably altered upon sugar binding, demonstrating the potential for boronic acid derivatives in developing selective, sensitive biological and chemical sensors (Tong et al., 2001).
Organic Synthesis and Catalysis
Boronic acids participate in various organic reactions, including Rhodium-catalyzed annulation reactions, offering pathways to synthesize complex organic structures like substituted indenones or indanones. This demonstrates the role of boronic acids in facilitating novel synthetic routes and the construction of cyclic skeletons in organic chemistry (Miura & Murakami, 2005).
Halodeboronation Reactions
Research on the halodeboronation of aryl boronic acids, including studies on 2-cyano-6-fluorophenylboronic acid, highlights the utility of boronic acids in synthesizing aryl halides. This transformation is crucial for constructing various organic molecules, showcasing the versatility of boronic acids in organic synthesis (Szumigala et al., 2004).
Fluorescent Probes and Photophysics
The development of new classes of emissive fluorophores through the Pd(II)-catalyzed cascade reactions of 2-(cyanomethoxy)chalcones with arylboronic acids showcases the application of boronic acid derivatives in creating materials with unique optical properties. Such compounds can serve as tools in material science and bioimaging, highlighting the broad applicability of boronic acids in research (Xiong et al., 2019).
Antifungal Activity
Studies on simple phenylboronic acid and benzoxaborole derivatives, including their antiproliferative potential against fungal strains, illustrate the potential of boronic acids in developing new therapeutic agents. This research underscores the medicinal chemistry applications of boronic acid derivatives in designing drugs with specific biological activities (Borys et al., 2019).
Properties
IUPAC Name |
[3-(1-cyanocyclopentyl)-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO2/c14-11-9(4-3-5-10(11)13(16)17)12(8-15)6-1-2-7-12/h3-5,16-17H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDFQFORBSFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CCCC2)C#N)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.